molecular formula C24H30N4O4S2 B15110650 6-[(5Z)-5-{[2-(dipropylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid

6-[(5Z)-5-{[2-(dipropylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid

Cat. No.: B15110650
M. Wt: 502.7 g/mol
InChI Key: LKUVTHBBSWZFQS-VLGSPTGOSA-N
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Description

This compound is a heterocyclic derivative featuring a pyrido[1,2-a]pyrimidinone core fused with a thiazolidinone ring. The structure includes a (5Z)-configured methylidene bridge connecting the pyrimidinone and thiazolidinone moieties. Its molecular formula is C₂₅H₃₁N₅O₄S₂, with an average mass of 529.674 g/mol (monoisotopic mass: 529.181746) . The compound’s Z-configuration at the methylidene bridge is critical for maintaining planar geometry, influencing binding affinity to enzymes or receptors.

Properties

Molecular Formula

C24H30N4O4S2

Molecular Weight

502.7 g/mol

IUPAC Name

6-[(5Z)-5-[[2-(dipropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid

InChI

InChI=1S/C24H30N4O4S2/c1-3-12-26(13-4-2)21-17(22(31)27-14-9-7-10-19(27)25-21)16-18-23(32)28(24(33)34-18)15-8-5-6-11-20(29)30/h7,9-10,14,16H,3-6,8,11-13,15H2,1-2H3,(H,29,30)/b18-16-

InChI Key

LKUVTHBBSWZFQS-VLGSPTGOSA-N

Isomeric SMILES

CCCN(CCC)C1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)CCCCCC(=O)O

Canonical SMILES

CCCN(CCC)C1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)CCCCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(5Z)-5-{[2-(dipropylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

standard organic synthesis techniques and equipment would be employed to produce this compound in a laboratory setting .

Chemical Reactions Analysis

Types of Reactions

6-[(5Z)-5-{[2-(dipropylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

6-[(5Z)-5-{[2-(dipropylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 6-[(5Z)-5-{[2-(dipropylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Piperazinyl vs. Dipropylamino Groups: Piperazine-containing analogues (e.g., and ) exhibit higher polarity and improved aqueous solubility compared to the dipropylamino group in the target compound. However, the dipropylamino group may enhance membrane permeability due to its lipophilic nature .
  • Thiazolidinone Modifications: The 4-oxo-2-thioxo configuration in the target compound is conserved across most analogues, but substitutions like 7-methyl () or fused pyrazole rings () alter steric hindrance and electronic distribution, affecting receptor binding .

Pharmacological Activity Comparison

Anti-inflammatory Activity :

  • The target compound’s thiazolidinone-pyrido[1,2-a]pyrimidinone scaffold is structurally similar to 5-[(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)amino]pyrazolo[3,4-d]pyrimidin-4-ones (). These analogues show potent anti-inflammatory activity (IC₅₀: 2.1–4.8 µM in COX-2 inhibition assays) but higher ulcerogenicity due to free carboxylic acid groups . In contrast, the hexanoic acid chain in the target compound may mitigate gastrointestinal toxicity by reducing direct mucosal irritation.

Antihyperglycemic Potential:

  • Thiazolidinone derivatives like 2-(substituted phenyl)-3-{[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}-4-oxo-1,3-thiazolidin-5-ylacetic acid () demonstrate significant blood glucose reduction (40–60% in alloxan-induced diabetic rats). The target compound’s pyrido[1,2-a]pyrimidinone core could enhance PPAR-γ binding affinity compared to simpler thiazolidinones .

Physicochemical and Computational Data

Property Target Compound Analog 1 () Analog 3 ()
Molecular Weight 529.674 529.674 628.15
LogP (Predicted) 3.2 2.8 4.1
Hydrogen Bond Donors 2 3 2
TPSA (Ų) 135 145 125

Insights :

  • The target compound’s moderate TPSA (135 Ų) balances solubility and membrane permeability .

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